REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:17]=O)=[N:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:4][CH:3]=1.C([N:21](CC)CC)C.Cl.NO.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>CC#N.O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:17]#[N:21])=[N:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:4][CH:3]=1 |f:2.3|
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Name
|
6-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carbaldehyde
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Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NN(C2=C1)C1OCCCC1)C=O
|
Name
|
|
Quantity
|
68.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
109 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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FILTRATION
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Details
|
the resulting solid was collected by filtration
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Type
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DISSOLUTION
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Details
|
The solid was dissolved in DCM (1 L)
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water (2×500 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NN(C2=C1)C1OCCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.59 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |